Oxazol-4-yl(p-tolyl)methanone
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Overview
Description
Oxazol-4-yl(p-tolyl)methanone is a heterocyclic compound that belongs to the class of oxazoles. It features an oxazole ring substituted with a p-tolyl group and a methanone group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazol-4-yl(p-tolyl)methanone typically involves the reaction of appropriately substituted diketones with hydroxylamine in ethanol. The intermediate formed is then treated with triethyl orthoformate in the presence of acetic anhydride as a solvent . This method provides a straightforward route to the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxazol-4-yl(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Oxazol-4-yl(p-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Oxazol-4-yl(p-tolyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase, disrupting pigment biosynthesis in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Compounds with a similar structure but with a different arrangement of atoms in the ring.
Pyrazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring.
Oxadiazoles: Compounds with both oxygen and nitrogen atoms in the ring.
Uniqueness
Oxazol-4-yl(p-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(4-methylphenyl)-(1,3-oxazol-4-yl)methanone |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11(13)10-6-14-7-12-10/h2-7H,1H3 |
InChI Key |
NEQFIKCHGQKUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC=N2 |
Origin of Product |
United States |
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